Atomoxetine

概要

説明

アトモキセチンは、主に注意欠陥・多動性障害(ADHD)の治療に使用される選択的ノルエピネフリン再取り込み阻害薬です。 ストラテラという商品名で販売されています。 覚醒剤とは異なり、アトモキセチンは覚醒剤ではなく、覚醒剤にうまく反応しない、または覚醒剤に耐えられない患者によく選択されます。 アトモキセチンは、自発性、持続的な注意、抑制、ワーキングメモリ、反応時間、感情的な自己調整などの遂行機能を強化します .

2. 製法

合成経路と反応条件: アトモキセチンの合成は当初、イーライリリーによって開発されました。 このプロセスには、いくつかの重要な手順が含まれています。

塩素化: ヒドロキシル誘導体は、クロロホルムの存在下で、チオニルクロリドと乾燥塩化水素を使用して塩素化されます。

結晶化: 粗生成物は単離され、アセトン存在下でさらに結晶化して中間体を生成します。

アリール化: 中間体はアリール化を受けてアトモキセチンを形成します。

分割: 非ラセミアトモキセチンは、L-マンデル酸との分割によってマンデル酸塩を形成することにより達成されます。

工業的製造方法: アトモキセチン塩酸塩の工業的製造には、反応条件を最適化して収率を向上させ、商業的合成を促進することが含まれます。 これには、不純物の生成を制御し、最終生成物の純度を確保することが含まれます .

反応の種類:

酸化: アトモキセチンは、特に強い酸化剤の存在下で、酸化反応を受ける可能性があります。

還元: 還元反応は起こり得ますが、あまり一般的ではありません。

置換: アトモキセチンは、特に求核置換反応で、置換反応に参加することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: アセトニトリル、クロロホルム、アセトン。

主な製品:

酸化生成物: 条件に応じて、さまざまな酸化された誘導体。

還元生成物: アトモキセチンの還元型。

置換生成物: 使用した求核試薬に基づいた置換誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atomoxetine was initially developed by Eli Lilly. The process involves several key steps:

Chlorination: The hydroxyl derivative is chlorinated using thionyl chloride and dry hydrogen chloride in the presence of chloroform.

Crystallization: The crude product is isolated and further crystallized in the presence of acetone to yield an intermediate.

Arylation: The intermediate undergoes arylation to form this compound.

Resolution: The non-racemic this compound is achieved by resolution with L-mandelic acid to form mandelate salt.

Conversion: The mandelate salt is finally converted into this compound hydrochloride

Industrial Production Methods: The industrial production of this compound hydrochloride involves optimizing reaction conditions to improve yields and facilitate commercial synthesis. This includes controlling the formation of impurities and ensuring the purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur, although they are less common.

Substitution: this compound can participate in substitution reactions, especially nucleophilic substitution.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, chloroform, acetone.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the conditions.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives based on the nucleophile used.

科学的研究の応用

Treatment of ADHD

Atomoxetine is FDA-approved for the treatment of ADHD in children, adolescents, and adults. Numerous studies have demonstrated its effectiveness:

- Children and Adolescents : In a double-blind study involving 171 children aged 6 to 16 years, this compound showed significant improvements in ADHD symptoms compared to placebo (effect size of 0.71) over a six-week treatment period . Another study reported an average improvement of 18.91 points on the Children’s Global Assessment Scale (CGAS) in young children with ADHD .

- Adults : Research indicates that this compound treatment leads to moderate effect sizes over time (0.28 after 4 weeks and 0.52 after 26 weeks), demonstrating sustained efficacy in adult patients with ADHD .

Comorbid Conditions

This compound has been evaluated for its efficacy in treating comorbid conditions associated with ADHD:

- Oppositional Defiant Disorder (ODD) : Studies suggest that this compound can improve symptoms of ODD in youths with ADHD, although higher doses may be required for optimal results .

- Major Depression : this compound has shown potential benefits in alleviating depressive symptoms in patients with ADHD, contributing to overall mood stabilization .

Safety and Tolerability

This compound is generally well-tolerated across different age groups. In clinical trials, discontinuation rates due to adverse effects were low (less than 3%) and serious safety concerns were not prevalent . Common side effects include decreased appetite and mood lability, which were manageable in most cases .

Case Study 1: Pediatric Population

A pilot study involving young children aged 5 to 6 years treated with this compound demonstrated significant reductions in core ADHD symptoms. The mean final dose was approximately 1.25 mg/kg per day, resulting in substantial clinical improvement without severe adverse effects noted .

Case Study 2: Adult Population

In adults with ADHD, a long-term open-label study indicated that this compound maintained its efficacy over extended periods, with patients reporting sustained improvements in both ADHD symptoms and overall quality of life .

Comparative Efficacy

| Study Type | Population | Outcome Measure | Effect Size |

|---|---|---|---|

| Double-Blind Study | Children (N=171) | ADHD Symptoms (CAARS) | 0.71 |

| Open-Label Study | Young Children | CGAS Improvement | +18.91 |

| Long-Term Study | Adults | Sustained ADHD Symptom Improvement | Moderate |

作用機序

アトモキセチンは、ノルエピネフリン輸送体を阻害することにより作用し、ノルエピネフリンがシナプス前ニューロンへの再取り込みを阻止します。 これにより、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達が強化されます。 アトモキセチンは、セロトニン輸送体にもある程度の親和性を持ち、N-メチル-D-アスパラギン酸受容体をブロックすることもできます。これは、アトモキセチンの作用機序におけるグルタミン酸系役割を示唆しています .

類似化合物:

メチルフェニデート: ADHDに一般的に使用される覚醒剤。

デキストロアンフェタミン: ADHDに使用される別の覚醒剤。

リスデキサンフェタミン: ADHDに使用されるデキストロアンフェタミンのプロドラッグ。

ブプロピオン: ある程度のノルエピネフリン再取り込み阻害特性を持つ抗うつ薬。

比較:

アトモキセチン対メチルフェニデート: アトモキセチンは覚醒剤ではなく、メチルフェニデートは覚醒剤です。 アトモキセチンは、メチルフェニデートと比較して、乱用と依存のリスクが低くなります。

アトモキセチン対デキストロアンフェタミン: どちらもADHDに使用されますが、アトモキセチンは覚醒剤ではなく、作用機序が異なります。

アトモキセチン対リスデキサンフェタミン: リスデキサンフェタミンは覚醒剤のプロドラッグであり、アトモキセチンは覚醒剤ではありません。 アトモキセチンは、覚醒剤にうまく反応しない患者によく選択されます。

アトモキセチン対ブプロピオン: どちらもノルエピネフリン再取り込み阻害特性を持っていますが、ブプロピオンは主に抗うつ薬として使用されます .

アトモキセチンは、覚醒剤ではない性質とノルエピネフリン再取り込みに対する特定の作用により、ADHD治療のユニークな選択肢となっています。

類似化合物との比較

Methylphenidate: A stimulant medication commonly used for ADHD.

Dextroamphetamine: Another stimulant used for ADHD.

Lisdexamfetamine: A prodrug of dextroamphetamine used for ADHD.

Bupropion: An antidepressant that also has some norepinephrine reuptake inhibition properties.

Comparison:

Atomoxetine vs. Methylphenidate: this compound is a non-stimulant, whereas methylphenidate is a stimulant. This compound has a lower potential for abuse and dependence compared to methylphenidate.

This compound vs. Dextroamphetamine: Both are used for ADHD, but this compound is non-stimulant and has a different mechanism of action.

This compound vs. Lisdexamfetamine: Lisdexamfetamine is a stimulant prodrug, while this compound is a non-stimulant. This compound is often chosen for patients who do not respond well to stimulants.

This compound vs. Bupropion: Both have norepinephrine reuptake inhibition properties, but bupropion is primarily used as an antidepressant .

This compound stands out due to its non-stimulant nature and its specific action on norepinephrine reuptake, making it a unique option for treating ADHD.

生物活性

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in various age groups. Its pharmacological profile, mechanism of action, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

This compound selectively inhibits the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the brain. It also shows some binding affinity to serotonin and dopamine transporters, which may contribute to its therapeutic effects beyond mere norepinephrine reuptake inhibition . The compound's ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system (CNS), making it effective in managing ADHD symptoms.

Pharmacokinetics

This compound's pharmacokinetics are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. Individuals classified as poor metabolizers can experience significantly higher plasma concentrations of this compound, which can lead to enhanced therapeutic effects or increased risk of adverse effects .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.6-2.6 L/kg (oral), 0.85 L/kg (IV) |

| Protein Binding | 98.7% |

| Metabolism | CYP2D6 pathway |

| Half-life | Approximately 5 hours |

Clinical Efficacy

Numerous studies have demonstrated this compound's efficacy in reducing ADHD symptoms in both children and adults. A double-blind, placebo-controlled trial involving children showed significant reductions in ADHD-IV Rating Scale scores, with a mean change of -13.2 for this compound compared to -5.8 for placebo (p = .009) . In adults, this compound was also found to be statistically superior to placebo in reducing inattentive and hyperactive symptoms over a treatment period .

Case Study Summary:

- Population: Children aged 5-6 years

- Sample Size: 22 participants

- Response Rate: 72.7% achieved significant improvement based on Clinical Global Impression (CGI) scores.

- Mean Dose: 1.25 mg/kg per day

Safety and Tolerability

This compound has an acceptable safety profile, with common adverse effects including decreased appetite, gastrointestinal upset, and sedation . Long-term studies indicate that while this compound may lead to some increases in heart rate and blood pressure compared to placebo, it generally remains well-tolerated over extended periods .

Adverse Events Comparison:

| Adverse Event | This compound (%) | Placebo (%) |

|---|---|---|

| Total Adverse Events | 47.0 | 37.6 |

| Diastolic Blood Pressure Change | -0.1 | -2.3 |

| Weight Change | -0.2 | +1.1 |

化学反応の分析

Metabolic Reactions

Atomoxetine undergoes hepatic biotransformation via cytochrome P450 enzymes:

Table 1: Primary Metabolic Pathways

Key Findings:

-

CYP2D6 Polymorphism Impact :

Glucuronidation :

4-Hydroxythis compound rapidly converts to inactive 4-HAT-O-glucuronide via UGT enzymes:

text4-HAT + UDP-glucuronic acid → 4-HAT-O-glucuronide (inactive)

This reaction limits systemic exposure to <1% of parent drug concentrations .

In Vitro Reactivity

This compound demonstrates specific interactions in biochemical assays:

Table 2: Receptor Binding Affinities (Ki in nM)

| Target | This compound | 4-Hydroxythis compound | N-Desmethylthis compound |

|---|---|---|---|

| NET | 5 | 3 | 92 |

| SERT | 77 | 43 | ND* |

| NMDA (rat) | 0.66-3,470 | ND | ND |

| κ-Opioid | >1,000 | 95 (partial agonist) | ND |

*ND: Not Determined

Notable Observations:

-

NMDA Receptor Antagonism : this compound blocks NMDA channels in rat cortical neurons with IC₅₀ = 3.47 μM (therapeutic range 0.66-3.47 μM) .

-

GIRK Channel Inhibition : Reversibly inhibits K⁺ currents (IC₅₀ = 6.5-12.4 μM) in Xenopus oocytes .

Synthetic Derivatives

Recent studies synthesized carboxamide derivatives for carbonic anhydrase inhibition :

Reaction Scheme :

textThis compound + Sulfonamide-containing acid chloride → this compound-carboxamide derivatives

Conditions : DCM, triethylamine (TEA), 0°C → RT

Key Products :

特性

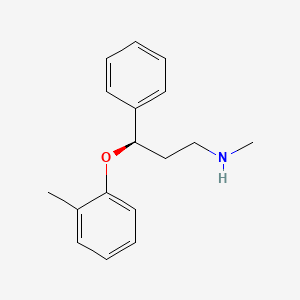

IUPAC Name |

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044297 | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

64-65 ºC at 0.760 mmHg | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities. | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83015-26-3, 82248-59-7 | |

| Record name | Atomoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83015-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atomoxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atomoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATOMOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATOMOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atomoxetine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-165 ºC | |

| Record name | Atomoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。